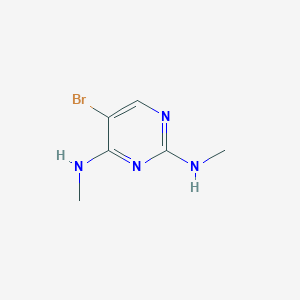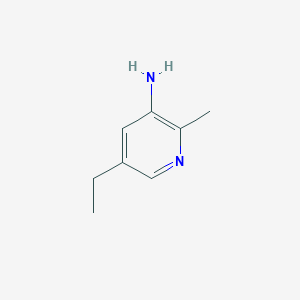
5-Ethyl-2-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-methylpyridin-3-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of an ethyl group at the 5th position, a methyl group at the 2nd position, and an amine group at the 3rd position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Ethyl-2-methylpyridin-3-amine can be synthesized through several methods. One common method involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ] This reaction is typically carried out under controlled conditions to ensure the efficient formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst. The reaction is conducted at elevated temperatures (200-300°C) and high pressures (12-13 MPa) to achieve a high yield of the product. The use of paraldehyde helps manage the reaction and prevents spontaneous self-oligomerization of acetaldehyde .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-methylpyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using catalytic hydrogenation or metal-based reduction methods.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with various electrophiles.
Major Products Formed
Oxidation: Nicotinic acid
Reduction: Corresponding reduced amine derivatives
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
5-Ethyl-2-methylpyridin-3-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-methylpyridin-3-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it can participate in the Maillard reaction, contributing to the formation of flavor compounds in food . Additionally, its derivatives may exhibit biological activities by interacting with cellular targets and influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-ethylpyridine: A closely related compound with similar structural features.
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative used in the synthesis of novel compounds.
3-Amino-5-methylpyridine: A similar compound with an amine group at the 3rd position and a methyl group at the 5th position.
Uniqueness
5-Ethyl-2-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its efficient synthesis from simple precursors and its role as a precursor to nicotinic acid highlight its importance in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
5-ethyl-2-methylpyridin-3-amine |
InChI |
InChI=1S/C8H12N2/c1-3-7-4-8(9)6(2)10-5-7/h4-5H,3,9H2,1-2H3 |
Clave InChI |
IHHJDZOTEXYLGH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(N=C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazol-2(5H)-one](/img/structure/B13581438.png)
![N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide](/img/structure/B13581441.png)

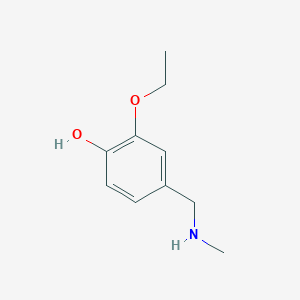


![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)
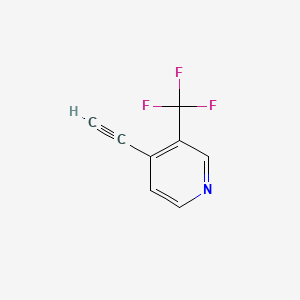
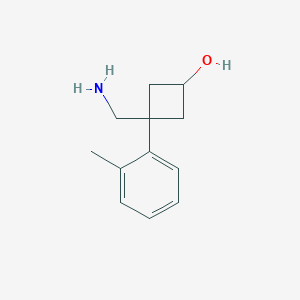
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)
![1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13581504.png)
![5-Bromothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B13581514.png)
![4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride](/img/structure/B13581519.png)
